molecular formula C15H19NO2 B11867389 2-(Dimethylamino)-5-methyl-8-(propan-2-yl)-4H-1-benzopyran-4-one CAS No. 64965-08-8

2-(Dimethylamino)-5-methyl-8-(propan-2-yl)-4H-1-benzopyran-4-one

Cat. No.: B11867389
CAS No.: 64965-08-8
M. Wt: 245.32 g/mol
InChI Key: ZPGOSERHVIAUDT-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds with a wide range of biological activities and applications in various fields such as medicine, agriculture, and material science. This particular compound is characterized by the presence of a dimethylamino group, an isopropyl group, and a methyl group attached to the chromenone core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, followed by the introduction of the dimethylamino, isopropyl, and methyl groups through various chemical reactions. The key steps may include:

    Formation of the Chromenone Core: This can be achieved through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.

    Introduction of the Dimethylamino Group: This step may involve the reaction of the chromenone core with dimethylamine under basic conditions.

    Alkylation Reactions: The isopropyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.

Industrial Production Methods

Industrial production of 2-(Dimethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chromanol derivatives. Substitution reactions can lead to a variety of substituted chromenone derivatives.

Scientific Research Applications

2-(Dimethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.

    Medicine: It has potential therapeutic applications due to its pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors or enzymes, modulating their activity. The chromenone core can participate in redox reactions, affecting cellular oxidative stress levels. The isopropyl and methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar dimethylamino functionality, used as a nucleophilic catalyst.

    Dimethylaminopropylamine (DMAPA): A diamine used in the preparation of surfactants and personal care products.

    N,N-Dimethylglycine: A compound with similar dimethylamino functionality, used in various biochemical applications.

Uniqueness

2-(Dimethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one is unique due to its specific combination of functional groups and the chromenone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

Properties

CAS No.

64965-08-8

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

2-(dimethylamino)-5-methyl-8-propan-2-ylchromen-4-one

InChI

InChI=1S/C15H19NO2/c1-9(2)11-7-6-10(3)14-12(17)8-13(16(4)5)18-15(11)14/h6-9H,1-5H3

InChI Key

ZPGOSERHVIAUDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)C=C(OC2=C(C=C1)C(C)C)N(C)C

Origin of Product

United States

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